N-butyl-4-methoxy-3-nitrobenzamide
Description
N-Butyl-4-methoxy-3-nitrobenzamide is a nitroaromatic compound featuring a benzamide backbone substituted with a methoxy group at the para position (C4), a nitro group at the meta position (C3), and an N-butyl amide moiety. Its molecular weight is 252.27 g/mol, with a melting point of 98–100°C and a boiling point of 345.6°C under standard conditions . The compound exhibits a solubility parameter of 20.3 (J/cm³)^0.5, indicative of moderate polarity, and a refractive index of 1.563, reflecting its light-bending properties in solution . The nitro and methoxy substituents contribute to its electronic profile: the nitro group is strongly electron-withdrawing, while the methoxy group donates electrons via resonance, creating a polarized aromatic system.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-butyl-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-7-13-12(15)9-5-6-11(18-2)10(8-9)14(16)17/h5-6,8H,3-4,7H2,1-2H3,(H,13,15) |
InChI Key |
IHLKBFHSSBKZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Specific mechanisms are not well-documented.
- If used in biological systems, it may interact with cellular components or signaling pathways.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility Parameter [(J/cm³)^0.5] |
|---|---|---|---|---|---|
| This compound | 3-nitro, 4-methoxy, N-butylamide | 252.27 | 98–100 | 345.6 | 20.3 |
| 3-hydroxy-4-methoxy-N,N-dimethylbenzamide (3j) | 3-hydroxy, 4-methoxy, N,N-dimethylamide | ~237* | Likely <98† | Not reported | ~22–24‡ |
| N,N,N',N'-4-trimethylbenzamide (3r) | 4-methyl, N,N,N',N'-tetramethylamide | ~207* | Not reported | Not reported | ~18–20‡ |
| N-(4-nitrophenyl)-3-oxobutyramide | 4-nitro, β-ketoamide | 265.25 | Not reported | Not reported | ~24–26‡ |
*Estimated based on molecular formula.
†Hydroxyl groups typically lower melting points due to hydrogen bonding disruption.
‡Predicted using group contribution methods.
Key Observations:
- This compound has higher molecular weight and melting point compared to 3j and 3r, attributed to its longer N-butyl chain and nitro group .
- 3r’s tetramethylamide substituents reduce polarity, favoring solubility in nonpolar solvents.
Chemical Reactivity
- Electrophilic Substitution: The nitro group in this compound deactivates the aromatic ring, directing further substitution to the less electron-deficient C5 position. In contrast, 3j ’s hydroxyl group activates the ring, favoring electrophilic attack at C2 or C6 .
- Acid-Base Behavior: 3j’s phenolic hydroxyl (pKa ~10) can deprotonate under basic conditions, enabling salt formation—a feature absent in the methoxy-containing analogs .
- Redox Activity: The nitro group in this compound is reducible to an amine under catalytic hydrogenation, whereas 3r ’s methyl groups are inert to such reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
